(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID is a synthetic organic compound used primarily in the field of medicinal chemistry. It is characterized by the presence of a naphthyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include BOC anhydride, naphthylamine, and various catalysts to facilitate the ring formation and substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The naphthyl group can be substituted with other aromatic or aliphatic groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while substitution reactions can produce a wide range of naphthyl derivatives .
Scientific Research Applications
BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group plays a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
BOC-4-(2-NAPHTHYL)-D-β-HOMOALANINE: Similar in structure but differs in the position of the naphthyl group and the presence of a β-homoalanine moiety.
N-Boc-3-(2-naphthyl)-L-alanine: Another naphthyl-containing compound used in peptide synthesis.
Uniqueness
BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID is unique due to its combination of a naphthyl group and a pyrrolidine ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable tool in the synthesis of complex molecules and in the study of enzyme interactions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDUNKQDUZDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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